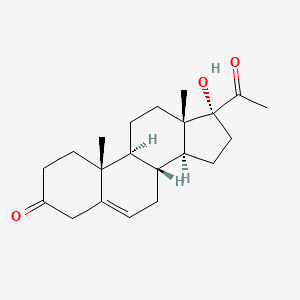

17-Hydroxypregnenedione

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,16-18,24H,5-12H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFJDVCRANOZEL-CEGNMAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982612 | |

| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-80-5 | |

| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Hydroxypregnenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pregn-5-ene-3,20-dione-17-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 17-Hydroxypregnenolone Synthesis Pathway in the Adrenal Glands

Executive Summary

The synthesis of 17-hydroxypregnenolone is a critical juncture in human adrenal steroidogenesis, dictating the flux of precursors towards glucocorticoids and sex hormones. This guide provides a comprehensive technical overview of the 17-hydroxypregnenolone synthesis pathway for researchers, scientists, and drug development professionals. We will delve into the core enzymatic reactions, regulatory mechanisms, and provide detailed, field-proven methodologies for the in vitro study of this vital pathway. This document is structured to serve as both a foundational reference and a practical handbook for experimental design and execution.

Introduction: The Central Role of 17-Hydroxypregnenolone

The adrenal cortex is a finely tuned steroidogenic organ responsible for producing a spectrum of hormones essential for life, including mineralocorticoids, glucocorticoids, and androgens. The synthesis of these steroids begins with cholesterol and proceeds through a series of enzymatic modifications. 17-Hydroxypregnenolone stands as a key metabolic intermediate, its production marking the commitment of the steroid precursor pregnenolone to either the glucocorticoid or the sex steroid synthesis pathways.

The primary enzyme responsible for the synthesis of 17-hydroxypregnenolone is Cytochrome P450 17A1 (CYP17A1), a bifunctional enzyme located in the endoplasmic reticulum of steroidogenic tissues.[1] CYP17A1 exhibits both 17α-hydroxylase and 17,20-lyase activities. The 17α-hydroxylase activity of CYP17A1 converts pregnenolone into 17-hydroxypregnenolone.[2] This reaction is the focal point of this guide. Subsequently, the 17,20-lyase activity of the same enzyme can cleave the side chain of 17-hydroxypregnenolone to produce dehydroepiandrosterone (DHEA), the precursor to androgens and estrogens.[2] The balance between these two activities is tightly regulated, influencing the overall steroid profile of the adrenal gland.

Understanding the intricacies of 17-hydroxypregnenolone synthesis is paramount for research into a variety of endocrine disorders, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and hormone-dependent cancers. Furthermore, the enzymes involved in this pathway are significant targets for drug development.

The Core Synthesis Pathway: A Mechanistic Overview

The conversion of pregnenolone to 17-hydroxypregnenolone and its subsequent metabolism is a multi-step process involving several key enzymes and regulatory factors.

The Pivotal Role of CYP17A1

CYP17A1 is the cornerstone of 17-hydroxypregnenolone synthesis. Its 17α-hydroxylase activity introduces a hydroxyl group at the C17 position of pregnenolone. This reaction requires NADPH as a cofactor and the presence of NADPH-cytochrome P450 reductase (POR) to transfer electrons to the P450 enzyme.

The dual functionality of CYP17A1 is a critical control point in steroidogenesis. While the 17α-hydroxylase activity is essential for both glucocorticoid and sex steroid synthesis, the 17,20-lyase activity is exclusively required for the production of androgens and estrogens.[2]

The Modulatory Influence of Cytochrome b5

Cytochrome b5 is a small heme-containing protein that allosterically modulates the activity of CYP17A1. It has been shown to enhance the 17,20-lyase activity of CYP17A1, thereby promoting the conversion of 17-hydroxypregnenolone to DHEA.[3] This enhancement is thought to occur through an improvement in the coupling of NADPH consumption to product formation.[4] The expression and activity of cytochrome b5 can therefore significantly influence the ratio of glucocorticoids to androgens produced by the adrenal gland.

The Competing Pathway: The Role of 3β-Hydroxysteroid Dehydrogenase (HSD3B2)

Pregnenolone and 17-hydroxypregnenolone are also substrates for another key enzyme, 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2). HSD3B2 converts these Δ5-steroids to their Δ4-counterparts, progesterone and 17-hydroxyprogesterone, respectively.[5] This enzyme effectively competes with the 17,20-lyase activity of CYP17A1 for the 17-hydroxypregnenolone substrate. High HSD3B2 activity favors the production of cortisol, while lower activity allows for a greater flux towards DHEA synthesis.[6]

The Final Step in Adrenal Androgen Precursor Synthesis: Sulfotransferase 2A1 (SULT2A1)

Once DHEA is produced, it can be rapidly sulfated by sulfotransferase 2A1 (SULT2A1) to form DHEA sulfate (DHEAS).[7] DHEAS is the most abundant steroid hormone in circulation and serves as a large reservoir for the peripheral conversion to active androgens and estrogens. The activity of SULT2A1 is therefore a key determinant of the circulating levels of adrenal androgen precursors.

Visualizing the Pathway

To provide a clear visual representation of the 17-hydroxypregnenolone synthesis pathway and its key regulatory points, the following diagrams have been generated using the DOT language.

Caption: The adrenal steroidogenesis pathway highlighting the synthesis of 17-hydroxypregnenolone.

Experimental Protocols for Pathway Analysis

The following section provides detailed, step-by-step methodologies for the in vitro investigation of the 17-hydroxypregnenolone synthesis pathway.

Cell Culture Model: The NCI-H295R Cell Line

The human adrenocortical carcinoma cell line, NCI-H295R, is a widely accepted in vitro model for studying adrenal steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.[8][9]

Protocol 4.1.1: NCI-H295R Cell Culture and Maintenance

-

Culture Medium: Prepare a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Nutrient Mixture supplemented with 5% Nu-Serum, 1% ITS+ Premix, and 1% penicillin-streptomycin.

-

Cell Seeding: Seed NCI-H295R cells in T-75 flasks at a density of 2-3 x 10^6 cells and incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach the cells using a 0.25% trypsin-EDTA solution. Neutralize the trypsin with culture medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding new flasks.

-

Cryopreservation: For long-term storage, resuspend the cell pellet in a freezing medium (culture medium with 10% DMSO) and store in liquid nitrogen.

Protocol 4.1.2: Steroidogenesis Assay in NCI-H295R Cells

-

Cell Plating: Seed NCI-H295R cells in 24-well plates at a density of 2.5 x 10^5 cells per well and allow them to adhere for 24 hours.

-

Treatment: Replace the culture medium with fresh medium containing the test compounds (e.g., inhibitors, activators) at various concentrations. Include appropriate vehicle controls (e.g., DMSO). To stimulate steroidogenesis, forskolin (10 µM) can be added.[8]

-

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

-

Sample Collection: After incubation, collect the cell culture supernatant for steroid hormone analysis. Store the supernatant at -80°C until analysis.

-

Cell Viability: Assess cell viability using a standard method such as the MTT assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.

Quantification of 17-Hydroxypregnenolone by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroid hormones.[10][11]

Protocol 4.2.1: Steroid Extraction from Cell Culture Media

-

Sample Preparation: To 500 µL of cell culture supernatant, add an internal standard (e.g., deuterated 17-hydroxypregnenolone).

-

Liquid-Liquid Extraction (LLE): Add 2 mL of methyl tert-butyl ether (MTBE) to the sample, vortex vigorously for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 4.2.2: LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 17-hydroxypregnenolone and its internal standard.

-

Quantification: Generate a standard curve using known concentrations of 17-hydroxypregnenolone and use it to quantify the steroid in the samples based on the peak area ratios of the analyte to the internal standard.

| Parameter | Setting |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (17-OHP5) | e.g., m/z 331.2 -> 159.1 |

| MRM Transition (Internal Std) | e.g., m/z 334.2 -> 162.1 |

Table 1: Example LC-MS/MS parameters for 17-hydroxypregnenolone quantification.

Enzyme Activity Assays

Direct measurement of the activity of the key enzymes in the pathway provides valuable mechanistic insights.

Protocol 4.3.1: CYP17A1 17α-Hydroxylase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human CYP17A1, NADPH-P450 reductase, and the substrate pregnenolone in a phosphate buffer (pH 7.4).[12]

-

Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extraction and Analysis: Extract the steroids and quantify the product, 17-hydroxypregnenolone, using LC-MS/MS as described above.

Protocol 4.3.2: HSD3B2 Activity Assay

-

Cell Lysate Preparation: Prepare cell lysates from NCI-H295R cells or other cells expressing HSD3B2.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, the substrate 17-hydroxypregnenolone, and the cofactor NAD+.[13][14]

-

Incubation and Termination: Follow a similar procedure as for the CYP17A1 assay.

-

Analysis: Quantify the product, 17-hydroxyprogesterone, by LC-MS/MS.

Protocol 4.3.3: SULT2A1 Activity Assay

-

Enzyme Source: Use recombinant human SULT2A1 or human liver cytosol.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, the substrate DHEA, and the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[7][15]

-

Incubation and Termination: Follow a similar procedure as for the other enzyme assays.

-

Analysis: Quantify the product, DHEAS, by LC-MS/MS.

Caption: A generalized experimental workflow for studying the 17-hydroxypregnenolone synthesis pathway.

Data Interpretation and Causality

When analyzing data from these experiments, it is crucial to consider the interplay between the different enzymes.

-

Inhibition of CYP17A1 17α-hydroxylase activity will lead to a decrease in 17-hydroxypregnenolone and all downstream glucocorticoids and sex steroids, with a potential accumulation of pregnenolone.

-

Selective inhibition of CYP17A1 17,20-lyase activity will result in a decrease in DHEA and downstream androgens, with an accumulation of 17-hydroxypregnenolone.

-

Inhibition of HSD3B2 will lead to an accumulation of Δ5-steroids (pregnenolone, 17-hydroxypregnenolone, DHEA) and a decrease in Δ4-steroids (progesterone, 17-hydroxyprogesterone, androstenedione).

-

Inhibition of SULT2A1 will result in decreased DHEAS levels and potentially increased DHEA levels.

By measuring a panel of steroids, a more complete picture of the effects of a test compound on the entire pathway can be obtained, allowing for a more robust interpretation of the mechanism of action.

Conclusion

The synthesis of 17-hydroxypregnenolone is a critical control point in adrenal steroidogenesis. A thorough understanding of this pathway and the ability to accurately measure its components are essential for researchers in endocrinology and drug development. The methodologies outlined in this guide provide a robust framework for the in-depth investigation of 17-hydroxypregnenolone synthesis and its regulation. By employing these techniques, scientists can gain valuable insights into the pathophysiology of endocrine disorders and accelerate the discovery of novel therapeutic agents.

References

- Pandey, A. V., & Miller, W. L. (2016). Role of cytochrome b5 in the modulation of the enzymatic activities of cytochrome P450 17α-hydroxylase/17,20-lyase (P450 17A1). The Journal of Steroid Biochemistry and Molecular Biology, 165, 33-42.

- Auchus, R. J., & Miller, W. L. (2016). Cytochrome b5 Activates the 17,20-Lyase Activity of Human Cytochrome P450 17A1 by Increasing the Coupling of NADPH Consumption to Androgen Production. The Journal of Biological Chemistry, 291(41), 21376-21385.

- Rainey, W. E., & Nakamura, Y. (2010). Regulation of the Adrenal Androgen Biosynthesis. The Journal of steroid biochemistry and molecular biology, 120(2-3), 91-98.

- Falany, C. N., & Falany, J. L. (2009). Structural rearrangement of SULT2A1: effects on dehydroepiandrosterone and raloxefene sulfation.

- Lau, A. J., et al. (2016). Human liver cytosolic sulfotransferase 2A1-dependent dehydroepiandrosterone sulfation assay by ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 121, 148-155.

-

Wikipedia contributors. (2023, December 28). CYP17A1. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

-

JensenLab. (n.d.). DISEASES - HSD3B2. Retrieved January 16, 2026, from [Link]

- Guengerich, F. P., & Waterman, M. R. (2019). Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1). Methods in molecular biology (Clifton, N.J.), 1997, 159-173.

- Hecker, M., et al. (2011). H295R Cell Exposure Protocol for Assessing Chemical Effects on Steroidogenesis. U.S. Environmental Protection Agency.

- Haggard, D. E., et al. (2018). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences, 161(1), 165-181.

- European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2016). DB-ALM Method Summary n° 456: Steroidogenesis assay using H295R cell line.

- Tanimura, A., et al. (2022). Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation. Frontiers in Endocrinology, 13, 969438.

- Tanimura, A., et al. (2022). Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation. Frontiers in Endocrinology, 13, 969438.

- U.S. Environmental Protection Agency. (2015). STEROIDOGENESIS (HUMAN CELL LINE – H295R) OCSPP Guideline 890.

- Flück, C. E., et al. (2011). Steroid 17α-Hydroxylase Deficiency: Functional Characterization of Four Mutations (A174E, V178D, R440C, L465P) in the CYP17A1 Gene. The Journal of Clinical Endocrinology & Metabolism, 96(4), E698-E703.

- Organisation for Economic Co-operation and Development. (2011). Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals, Section 4.

-

Graphviz. (2024). DOT Language. Retrieved January 16, 2026, from [Link]

-

The Coding Train. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 16, 2026, from [Link]

-

FineTest. (n.d.). Human HSD3B2 (3 beta-hydroxysteroid dehydrogenase/Delta 5->4-isomerase type 2) ELISA Kit. Retrieved January 16, 2026, from [Link]

-

Labcorp. (2021, June 7). Using LC-MS/MS to optimize the OECD 456 H295R steroidogenesis assay for sensitive and selective detection. Retrieved January 16, 2026, from [Link]

-

Wikipedia contributors. (2023, December 28). CYP17A1. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link] [Duplicate entry, please consolidate in final version]

-

GeneCards. (n.d.). SULT2A1 Gene. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Saturation curve analysis of the sulfation of DHEA by wild-type human... [Image]. Retrieved January 16, 2026, from [Link]

- Auchus, R. J., & Miller, W. L. (2015). The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1). The Journal of steroid biochemistry and molecular biology, 151, 52-65.

-

UniProt. (n.d.). CYP17A1 - Steroid 17-alpha-hydroxylase/17,20 lyase - Homo sapiens (Human). Retrieved January 16, 2026, from [Link]

- Sbiera, S., et al. (2022). A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma. Cancers, 14(9), 2135.

-

Shimadzu Corporation. (n.d.). C146-E474A LC/MS/MS Method Package for Steroid Hormones. Retrieved January 16, 2026, from [Link]

- Wang, C., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of lipid research, 59(8), 1566-1575.

- Mueller, J. W., et al. (2015). Regulation of Steroid Action by Sulfation and Desulfation. Endocrine reviews, 36(5), 526-563.

- Thermo Fisher Scientific. (n.d.). High-Throughput LC-MS/MS Measurement of 17-Hydroxyprogesterone in Human Blood Serum for Research Purposes.

- Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.

-

Graphviz Examples. (n.d.). Retrieved January 16, 2026, from [Link]

- Hecker, M., & Giesy, J. P. (2007). H295R Cell Culture Protocol.

- Wu, X., et al. (2020). Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand.

- Higashi, T., et al. (2008). Simultaneous determination of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone in dried blood spots from low birth weight infants using LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 867(1), 127-133.

-

Wikipedia contributors. (2023, November 28). 3β-Hydroxysteroid dehydrogenase. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

- Yoshimoto, F. K., & Auchus, R. J. (2023). Hydroxylation and Lyase Reactions of Steroids Catalyzed by Mouse Cytochrome P450 17A1 (Cyp17a1). The Journal of steroid biochemistry and molecular biology, 227, 106233.

-

MedlinePlus. (2010). HSD3B2 gene. Retrieved January 16, 2026, from [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved January 16, 2026, from [Link]

-

The Human Protein Atlas. (n.d.). HSD3B2 protein expression summary. Retrieved January 16, 2026, from [Link]

-

Medscape. (2023, October 9). 3-Beta-Hydroxysteroid Dehydrogenase Deficiency Workup. Retrieved January 16, 2026, from [Link]

Sources

- 1. rds.ucmerced.edu [rds.ucmerced.edu]

- 2. CYP17A1 - Wikipedia [en.wikipedia.org]

- 3. Organization and Other Tips - Purdue OWL® - Purdue University [owl.purdue.edu]

- 4. content-whale.com [content-whale.com]

- 5. researchgate.net [researchgate.net]

- 6. The Writing Center | White Papers | Writing In Different... [writingcenter.gmu.edu]

- 7. Human liver cytosolic sulfotransferase 2A1-dependent dehydroepiandrosterone sulfation assay by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation [frontiersin.org]

- 14. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural rearrangement of SULT2A1: effects on dehydroepiandrosterone and raloxifene sulfation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 17-Hydroxypregnenolone in the Delta-5 Steroid Pathway

This guide provides a comprehensive overview of 17-hydroxypregnenolone, a critical intermediate in the delta-5 steroidogenic pathway. It is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of its synthesis, metabolism, and analytical measurement.

Introduction to Steroidogenesis: The Dual Pathways

Steroid hormones are a class of lipids synthesized from cholesterol, essential for a vast array of physiological processes, including metabolism, stress response, and sexual development. The synthesis of these hormones, known as steroidogenesis, primarily occurs in the adrenal glands and gonads. The initial committed step is the conversion of cholesterol to pregnenolone. From this crucial precursor, steroid synthesis diverges into two primary pathways: the delta-4 (Δ4) and the delta-5 (Δ5) pathways.[1]

The nomenclature of these pathways is derived from the position of a double bond in the steroid's core structure. The delta-5 pathway is characterized by intermediates that retain a double bond between carbons 5 and 6 of the B-ring, as seen in pregnenolone and its derivatives.[1] In contrast, the delta-4 pathway involves the isomerization of this double bond to the 4-5 position, creating Δ4-ketosteroids.[1][2]

The Delta-5 Steroid Pathway: A Detailed Overview

The delta-5 pathway is the principal route for the biosynthesis of androgens in humans.[3] This pathway is particularly active in the zona reticularis of the adrenal cortex and in testicular Leydig cells. The key enzymatic player in this pathway is Cytochrome P450 17A1 (CYP17A1), a single enzyme possessing dual catalytic activities: 17α-hydroxylase and 17,20-lyase.[4][5][6]

The sequence of reactions in the delta-5 pathway is as follows:

-

Pregnenolone is hydroxylated at the 17α position by the 17α-hydroxylase activity of CYP17A1 to form 17-hydroxypregnenolone .[7][8]

-

17-hydroxypregnenolone then undergoes cleavage of the C17-20 bond, a reaction catalyzed by the 17,20-lyase activity of the same CYP17A1 enzyme, to yield dehydroepiandrosterone (DHEA) .[7][8][9]

DHEA is a crucial precursor for the synthesis of more potent androgens like testosterone and estrogens.[8][9] The efficiency of the 17,20-lyase activity of human CYP17A1 is significantly higher for the Δ5 substrate, 17-hydroxypregnenolone, compared to its Δ4 counterpart, 17-hydroxyprogesterone.[3][10] This preference underscores the dominance of the delta-5 pathway in human androgen production.[3] The regulation of these two enzymatic activities of CYP17A1 is complex and can be allosterically modulated by factors such as cytochrome b5, which enhances the 17,20-lyase reaction.[6][11]

17-Hydroxypregnenolone: The Crossroads Molecule

17-Hydroxypregnenolone (17-OHPreg) occupies a pivotal position in steroidogenesis, acting as a key intermediate at the crossroads of glucocorticoid and sex steroid synthesis.[8]

Synthesis and Metabolic Fate

17-OHPreg is synthesized from pregnenolone by the 17α-hydroxylase activity of CYP17A1.[7][8] Once formed, it has two primary metabolic fates:

-

Conversion to DHEA: As described above, it can be converted to DHEA by the 17,20-lyase activity of CYP17A1, committing it to the androgen synthesis pathway.[8][9][12] Studies using transfected cells have shown that DHEA is produced from the released intermediate, 17-hydroxypregnenolone, highlighting a two-step process.[9][12][13]

-

Conversion to 17-hydroxyprogesterone: 17-OHPreg can be converted to 17-hydroxyprogesterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD).[8][14] This reaction shunts the steroid intermediate from the delta-5 to the delta-4 pathway, where it can then serve as a precursor for cortisol synthesis.[8]

The relative flux of 17-OHPreg down these two pathways is a critical determinant of the balance between androgen and glucocorticoid production.

Physiological Significance and Clinical Relevance

The measurement of 17-hydroxypregnenolone levels is a valuable diagnostic tool for several endocrine disorders, particularly congenital adrenal hyperplasia (CAH).[8][15][16] CAH is a group of autosomal recessive disorders characterized by enzymatic defects in cortisol biosynthesis.[10]

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD) Deficiency: In this form of CAH, the conversion of Δ5 steroids to Δ4 steroids is impaired.[2] This leads to a characteristic accumulation of 17-hydroxypregnenolone and other Δ5 steroids.[2][15][17][18]

-

17α-Hydroxylase/17,20-Lyase Deficiency: In this rarer form of CAH, mutations in the CYP17A1 gene can lead to a deficiency in both enzyme activities.[5][7] This results in low or absent levels of 17-hydroxypregnenolone, DHEA, and downstream androgens and estrogens.[8][15] In some cases, mutations can selectively impair only the 17,20-lyase activity, leading to isolated 17,20-lyase deficiency with normal 17α-hydroxylase function.[7]

Elevated levels of 17-hydroxypregnenolone have also been observed in conditions such as polycystic ovary syndrome (PCOS) and hirsutism, suggesting a dysregulation of adrenal androgen synthesis.[14][19]

Analytical Methodologies for Delta-5 Steroid Profiling

Accurate measurement of 17-hydroxypregnenolone and other steroid hormones is crucial for both research and clinical diagnostics. While immunoassays have been traditionally used, they often suffer from cross-reactivity with structurally similar steroids, leading to inaccurate results.[20][21]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high specificity, sensitivity, and ability to simultaneously measure multiple analytes.[21][22][23]

Data Presentation: Key Enzymes of the Delta-5 Pathway

| Enzyme | Gene | Substrate | Product | Pathway Step |

| P450scc (Cholesterol side-chain cleavage enzyme) | CYP11A1 | Cholesterol | Pregnenolone | Initial step in steroidogenesis |

| CYP17A1 (17α-hydroxylase/17,20-lyase) | CYP17A1 | Pregnenolone | 17-Hydroxypregnenolone | 17α-hydroxylation[5][7] |

| CYP17A1 (17α-hydroxylase/17,20-lyase) | CYP17A1 | 17-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | 17,20-lyase reaction[5][7] |

| 3β-HSD (3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase) | HSD3B2 | 17-Hydroxypregnenolone | 17-Hydroxyprogesterone | Conversion to Δ4 pathway[2] |

Experimental Protocols

Protocol 1: Steroid Extraction from Serum/Plasma

This protocol outlines a general procedure for the extraction of steroids from serum or plasma, a common first step before LC-MS/MS analysis.

-

Sample Preparation: Thaw serum or plasma samples at room temperature.

-

Internal Standard Addition: Add an internal standard solution (e.g., deuterium-labeled 17-hydroxypregnenolone) to each sample to correct for extraction losses and matrix effects.[24]

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the sample. Vortex vigorously to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the steroids to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solution.

-

Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Note: For more complex matrices or lower concentration analytes, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be incorporated for further cleanup and concentration.[22][25][26]

Protocol 2: LC-MS/MS Analysis of 17-Hydroxypregnenolone

The following provides a general framework for the LC-MS/MS analysis of 17-hydroxypregnenolone. Specific parameters will need to be optimized for the instrument in use.

-

Liquid Chromatography (LC):

-

Column: A C18 or similar reversed-phase column is typically used for steroid separation.[23]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate is commonly employed.[23]

-

Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.[23]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, typically in positive ion mode.[20]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of 17-hydroxypregnenolone) and monitoring for a specific product ion after fragmentation.

-

Data Presentation: Typical Mass Spectrometric Parameters for 17-Hydroxypregnenolone

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 17-Hydroxypregnenolone | 333.2 | 97.1 | Positive ESI |

| 17-Hydroxypregnenolone-d3 (Internal Standard) | 336.2 | 100.1 | Positive ESI |

Note: These are example transitions and should be optimized for the specific instrument and method.

Visualization of Key Pathways and Workflows

Diagram 1: The Delta-5 Steroidogenic Pathway

Caption: The Delta-5 pathway highlighting the central role of 17-Hydroxypregnenolone.

Diagram 2: Experimental Workflow for Steroid Analysis

Caption: A typical workflow for the quantitative analysis of steroids by LC-MS/MS.

Future Directions and Research Perspectives

The study of 17-hydroxypregnenolone and the delta-5 pathway continues to be an active area of research. Future investigations will likely focus on:

-

Refining diagnostic algorithms: Utilizing ratios of 17-hydroxypregnenolone to other steroids to improve the diagnosis of specific forms of CAH and other adrenal disorders.

-

Understanding regulatory mechanisms: Further elucidating the complex regulation of CYP17A1 activity to better understand the pathophysiology of conditions like PCOS.

-

Therapeutic targeting: Developing novel therapeutic agents that can selectively modulate the activity of enzymes in the delta-5 pathway for the treatment of hormone-dependent cancers and other endocrine disorders.

The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and steroid metabolomics, will be instrumental in advancing our understanding of the intricate role of 17-hydroxypregnenolone in human health and disease.

References

- Auchus, R. J., & Miller, W. L. (2011). Conversion of pregnenolone to DHEA by human 17alpha-hydroxylase/17, 20-lyase (P450c17). Evidence that DHEA is produced from the released intermediate, 17alpha-hydroxypregnenolone. The Journal of biological chemistry, 274(36), 25411–25416.

- Petrunak, E. M., & Scott, E. E. (2017). Steroidogenic Cytochrome P450 17A1 Structure and Function. The Journal of steroid biochemistry and molecular biology, 171, 12–19.

- Wikipedia. (2023). CYP17A1. In Wikipedia.

- Petrunak, E. M., & Scott, E. E. (2017). Structural insights into the function of steroidogenic cytochrome P450 17A1. The Journal of steroid biochemistry and molecular biology, 165(Pt A), 50–60.

- MedlinePlus. (2016). CYP17A1 gene. MedlinePlus Genetics.

- Duggal, K. S., & Pandey, A. V. (2017). CYP17A1 catalyzed reactions in steroidogenesis.

- Lab Results Explained. (n.d.). 17-Hydroxypregnenolone, MS (female). Endocrinology.

- de Medeiros, S. F., et al. (2018). Metabolic and endocrine connections of 17-hydroxypregnenolone in polycystic ovary syndrome women. Endocrine Connections, 7(1), 125-133.

- Fiet, J., et al. (1993). Plasma 3 beta-hydroxy-delta 5-steroids in patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency. The Journal of Clinical Endocrinology & Metabolism, 77(4), 934-939.

- Ulta Lab Tests. (n.d.). 17-Hydroxypregnenolone Test.

- ResearchGate. (n.d.). The workflow of the LC-MS/MS method for steroid profiling.

- Wikipedia. (2023). 17α-Hydroxypregnenolone. In Wikipedia.

- Shimadzu. (n.d.). LC/MS/MS Method Package for Steroid Hormones.

- Gendron, F. P., et al. (2011). Conversion of pregnenolone to DHEA by human 17alpha-hydroxylase/17, 20-lyase (P450c17). Evidence that DHEA is produced from the released intermediate, 17alpha-hydroxypregnenolone. Semantic Scholar.

- Turcu, A. F., & Auchus, R. J. (2015). Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia. Endocrinology and metabolism clinics of North America, 44(2), 275–296.

- Peitzsch, M., et al. (2019). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 9(10), 221.

- Wudy, S. A., et al. (2018). Determination of 17OHPreg and DHEAS by LC-MS/MS: Impact of Age, Sex, Pubertal Stage, and BMI on the Δ5 Steroid Pathway. The Journal of Clinical Endocrinology & Metabolism, 103(6), 2296–2305.

- Li, Y., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of lipid research, 59(5), 918–928.

- Simard, J., et al. (2002). Congenital adrenal hyperplasia due to 3beta-hydroxysteroid dehydrogenase/Delta(5)-Delta(4) isomerase deficiency. Seminars in reproductive medicine, 20(3), 255–276.

- Koal, T., et al. (2012). Standardized LC-MS/MS based steroid hormone profile-analysis. The Journal of steroid biochemistry and molecular biology, 129(3-5), 129–138.

- Fiet, J., et al. (1993). Plasma 3 beta-hydroxy-delta 5-steroids in patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency. Oxford Academic.

- Gendron, F. P., et al. (2011). Conversion of pregnenolone to DHEA by human 17α-hydroxylase/17,20-lyase (P450c17): Evidence that DHEA is produced from the released intermediate, 17α-hydroxypregnenolone.

- Mayo Clinic Laboratories. (n.d.). 17PRN Pregnenolone and 17-Hydroxypregnenolone, Serum.

- Geneva Foundation for Medical Education and Research. (n.d.). Steroid hormone metabolism - Figure 2.

- Mayo Clinic Laboratories. (n.d.). 17OHP - Overview: 17-Hydroxypregnenolone, Serum.

- Higashi, T., et al. (2007). Simultaneous determination of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone in dried blood spots from low birth weight infants using LC-MS/MS.

- Munson Healthcare Laboratories. (n.d.). Test Name 17OHP 17-Hydroxypregnenolone, Serum.

- Greaves, R. F., et al. (2020). Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand.

- Flück, C. E., et al. (2003). The 17, 20-lyase activity of cytochrome p450c17 from human fetal testis favors the delta5 steroidogenic pathway. The Journal of Clinical Endocrinology & Metabolism, 88(8), 3762-3766.

- Mayo Clinic Laboratories. (n.d.). Test ID: 17OHP 17-Hydroxypregnenolone, Serum.

- Ibañez, L., et al. (2008). Clinical Evidence for Predominance of Delta-5 Steroid Production in Women with Polycystic Ovary Syndrome. The Journal of Clinical Endocrinology & Metabolism, 93(7), 2848–2853.

- Lucis, O. J., & Lucis, R. (1970). Conversion of Dehydroepiandrosterone, Pregnenolone, and Progesterone by Interstitial Cell Tumor Tissue. Cancer Research, 30(3), 702-708.

- Tanae, A., et al. (1981). Serum 17-hydroxypregnenolone and 17-hydroxypregnenolone sulfate concentrations in patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency. The Journal of Clinical Endocrinology & Metabolism, 53(5), 1083-1087.

- Labcorp. (n.d.). 140715: 17-Hydroxypregnenolone, Mass Spectrometry (Endocrine Sciences).

- Stárka, L., et al. (2001). Determination of 17alpha-hydroxypregnenolone sulfate and its application in diagnostics. Physiological research, 50(4), 407–413.

- ResearchGate. (n.d.).

- Ibañez, L., et al. (2008). Clinical Evidence for Predominance of delta-5 Steroid Production in Women With Polycystic Ovary Syndrome. The Journal of Clinical Endocrinology & Metabolism, 93(7), 2848–2853.

- National Center for Biotechnology Information. (n.d.).

- El-Maouche, D., et al. (2017). Congenital Adrenal Hyperplasia: The Lancet Seminar Series. The Lancet Diabetes & Endocrinology, 5(11), 891-904.

Sources

- 1. Steroid hormone metabolism - Figure 2 [gfmer.ch]

- 2. Congenital adrenal hyperplasia due to 3beta-hydroxysteroid dehydrogenase/Delta(5)-Delta(4) isomerase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 17, 20-lyase activity of cytochrome p450c17 from human fetal testis favors the delta5 steroidogenic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP17A1 - Wikipedia [en.wikipedia.org]

- 6. Structural insights into the function of steroidogenic cytochrome P450 17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP17A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. 17α-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]

- 9. Conversion of pregnenolone to DHEA by human 17alpha-hydroxylase/17, 20-lyase (P450c17). Evidence that DHEA is produced from the released intermediate, 17alpha-hydroxypregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Conversion of pregnenolone to DHEA by human 17alpha-hydroxylase/17, 20-lyase (P450c17). Evidence that DHEA is produced from the released intermediate, 17alpha-hydroxypregnenolone. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. labcorp.com [labcorp.com]

- 15. 17-Hydroxypregnenolone, MS (female) - Endocrinology - Lab Results explained | HealthMatters.io [healthmatters.io]

- 16. 17-Hydroxypregnenolone Test | Ulta Lab Tests [ultalabtests.com]

- 17. endocrinology.testcatalog.org [endocrinology.testcatalog.org]

- 18. endocrinology.testcatalog.org [endocrinology.testcatalog.org]

- 19. Metabolic and endocrine connections of 17-hydroxypregnenolone in polycystic ovary syndrome women - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mayocliniclabs.com [mayocliniclabs.com]

- 25. researchgate.net [researchgate.net]

- 26. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 17α-Hydroxylated Steroid Intermediates: From Biochemical Discovery to Clinical Application

Abstract This technical guide provides a comprehensive overview of 17α-hydroxypregnenedione and its clinically significant analogues, 17α-hydroxypregnenolone and 17α-hydroxyprogesterone (17-OHP). We delve into the historical context of their discovery within the broader map of steroidogenesis, detail their core biochemical properties, and explore their pivotal physiological roles. The primary focus is on 17-OHP as a critical analyte, examining its profound importance in the diagnosis and management of endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH). This guide offers researchers, scientists, and drug development professionals a detailed exploration of state-of-the-art analytical methodologies for quantification, including validated experimental protocols and the rationale behind them. Furthermore, we discuss the clinical applications of these steroids as biomarkers and the historical context of their synthetic derivatives in therapeutic development.

Introduction and Historical Perspective

The term "17-Hydroxypregnenedione" is not standard in steroid nomenclature. However, it points toward two closely related and fundamentally important C21 steroids: 17α-hydroxypregnenolone and 17α-hydroxyprogesterone (17-OHP) . These molecules are not end-products but crucial intermediates at a metabolic crossroads. 17-OHP, in particular, has emerged from being a simple link in a biochemical chain to a cornerstone diagnostic marker in clinical endocrinology.

The historical perspective of these steroids is less about a single moment of discovery and more about the gradual elucidation of the steroidogenic pathway throughout the 20th century. As the roles of cholesterol as a universal precursor and the subsequent enzymatic steps were mapped out, the significance of hydroxylation at the C17 position became clear. The true clinical "discovery" of 17-OHP's importance came with the understanding of Congenital Adrenal Hyperplasia (CAH). An inherited deficiency in the 21-hydroxylase enzyme was found to cause a metabolic blockage, leading to a massive accumulation of its substrate, 17-OHP.[1][2] This transformed 17-OHP from a mere metabolic intermediate into a powerful biomarker, enabling newborn screening and the diagnosis of a life-threatening condition.[2][3]

Biochemical Profile and Physiological Role

Synthesis and Metabolism: A Central Crossroads

17-OHP and its precursor, 17α-hydroxypregnenolone, are synthesized primarily in the adrenal glands and gonads.[4] Their formation is a critical branch point that determines whether the steroidogenesis pathway will proceed toward the production of glucocorticoids (like cortisol) or sex steroids (androgens and estrogens).[4][5]

The synthesis occurs via two primary routes, often referred to as the Δ5 and Δ4 pathways:

-

The Δ5 Pathway: This pathway is initiated from pregnenolone. The enzyme 17α-hydroxylase (a function of the cytochrome P450c17 enzyme) converts pregnenolone to 17α-hydroxypregnenolone. Subsequently, the 17,20-lyase activity of the same P450c17 enzyme cleaves the side chain to produce dehydroepiandrosterone (DHEA), a key androgen precursor. Studies of human testicular microsomes indicate that this Δ5 pathway is the preferred route for testosterone biosynthesis in humans.[6]

-

The Δ4 Pathway: This pathway begins with the conversion of pregnenolone to progesterone by the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. Progesterone is then hydroxylated by 17α-hydroxylase to form 17-OHP.[7] From this crucial point, 17-OHP can be directed down two routes:

The dual functions of the P450c17 enzyme (17α-hydroxylase and 17,20-lyase) are therefore central to regulating the flow of intermediates toward either cortisol or sex steroid production.

Caption: Core steroidogenic pathways focusing on 17α-hydroxylated intermediates.

Clinical Significance and Diagnostic Applications

The measurement of 17-OHP is a cornerstone of pediatric and adult endocrinology. Its clinical utility stems from its position as a substrate for key enzymes, making it a sensitive indicator of specific metabolic dysfunctions.

Congenital Adrenal Hyperplasia (CAH)

The most critical application of 17-OHP measurement is in the diagnosis and management of CAH.[4][8]

-

Pathophysiology: CAH is a group of inherited disorders affecting the adrenal glands.[2] Over 90% of cases are caused by a deficiency of the 21-hydroxylase enzyme.[3] This deficiency creates a metabolic block, preventing the conversion of 17-OHP to 11-deoxycortisol. The resulting lack of cortisol production leads to a loss of negative feedback to the pituitary, causing overproduction of adrenocorticotropic hormone (ACTH).[1] This chronic stimulation of the adrenal glands leads to their enlargement (hyperplasia) and a massive overproduction of the steroids preceding the block, most notably 17-OHP. The excess 17-OHP is shunted into the androgen synthesis pathway, leading to hyperandrogenism.[2]

-

Clinical Forms:

-

Classic CAH: A severe form, typically detected by newborn screening or shortly after birth. It can cause virilization in female infants and life-threatening salt-wasting crises in both sexes.[1]

-

Non-classic CAH (NC-CAH): A milder, late-onset form. Individuals may be asymptomatic or present later in childhood or adulthood with symptoms of hyperandrogenism like precocious puberty, hirsutism, or infertility.[1] Basal 17-OHP may be only moderately elevated, but an ACTH stimulation test will reveal an exaggerated response.[1]

-

Biomarker for Intratesticular Testosterone (ITT)

Recent research has highlighted a novel application for serum 17-OHP as a surrogate biomarker for intratesticular testosterone (ITT).[9][10]

-

Rationale: ITT is essential for spermatogenesis but can only be measured through invasive testicular biopsy.[11] In men, a significant portion of circulating 17-OHP is of testicular origin.[12] When testicular function is stimulated (e.g., with hCG), both ITT and serum 17-OHP levels rise, whereas they become undetectable with exogenous testosterone administration that suppresses testicular activity.[10][12]

-

Application: This makes serum 17-OHP a valuable, non-invasive tool for monitoring the effectiveness of treatments for hypogonadotropic hypogonadism in men who desire fertility.[9][11] Studies have also shown that obesity and aging are associated with lower 17-OHP levels, suggesting a direct negative effect on testicular function.[13]

Other Endocrine Conditions

-

17α-Hydroxylase Deficiency: In this rare form of CAH, the P450c17 enzyme is deficient, leading to an inability to produce 17α-hydroxypregnenolone and 17-OHP.[14] This blocks the synthesis of both cortisol and sex steroids, resulting in sexual infantilism. The steroid precursors are shunted towards mineralocorticoid production, causing hypertension and hypokalemia.[14][15]

-

Polycystic Ovary Syndrome (PCOS): Elevated 17-OHP can be observed in some women with PCOS, and testing is crucial to rule out NC-CAH, which can present with similar symptoms.[4][16]

-

Adrenal Tumors: Certain adrenal tumors can secrete steroid precursors, and elevated 17-OHP may be an indicator of an adrenal adenoma or carcinoma.[3]

| Clinical Condition | Typical Serum 17-OHP Finding | Pathophysiological Rationale |

| Classic CAH (21-Hydroxylase Deficiency) | Markedly Elevated | Block in 21-hydroxylase enzyme leads to massive substrate (17-OHP) accumulation.[1] |

| Non-Classic CAH | Mildly Elevated or High-Normal (exaggerated response to ACTH) | Partial 21-hydroxylase enzyme deficiency causes less severe 17-OHP accumulation.[1] |

| 17α-Hydroxylase Deficiency | Very Low / Undetectable | Inability to synthesize 17-hydroxylated steroids.[14] |

| Monitoring Male Infertility Therapy (hCG) | Increased | hCG stimulates testicular Leydig cells, increasing production of testosterone precursors like 17-OHP.[11] |

| Adrenal Insufficiency (Primary) | Low | General impairment of adrenal steroidogenesis.[4] |

| Table 1: Clinical Significance of 17-OHP Levels. |

Analytical Methodologies for Quantification

Accurate measurement of 17-OHP is critical for its clinical utility. The choice of analytical method involves a trade-off between throughput, cost, and analytical specificity.

Immunoassays vs. Mass Spectrometry

-

Immunoassays: These methods are widely available and automated. However, they are prone to significant analytical interference due to the cross-reactivity of the antibodies with other structurally similar steroids.[7] This lack of specificity is a major issue, particularly in newborn screening where it can lead to a high rate of false-positive results.[17]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is now considered the gold standard for steroid hormone analysis.[18] It offers superior analytical specificity and accuracy by providing three levels of selectivity: sample preparation, chromatographic separation, and mass-based detection.[7] LC-MS/MS can reliably distinguish 17-OHP from other interfering steroids, virtually eliminating the issue of cross-reactivity.[17]

Detailed Protocol: LC-MS/MS Quantification of Serum 17-OHP

This protocol outlines a typical workflow for the robust quantification of 17-OHP in human serum for clinical research, based on established methodologies.[5][7][18]

Causality Behind Choices:

-

Internal Standard: A stable isotope-labeled internal standard (e.g., 17-OHP-D4 or ¹³C₃-17-OHP) is added at the very beginning.[5][7] This is crucial because it behaves identically to the native 17-OHP during extraction and ionization, allowing it to perfectly correct for any sample loss or matrix-induced signal suppression, thereby ensuring the highest accuracy.

-

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to remove proteins and phospholipids that can interfere with the analysis and contaminate the instrument.[5][7]

-

Chromatography: Reversed-phase liquid chromatography separates 17-OHP from other isomers and structurally related steroids prior to detection. A gradient elution (changing the solvent mixture over time) is used to achieve sharp peaks and rapid analysis times.[18]

-

Detection: Tandem mass spectrometry operating in Selected Reaction Monitoring (SRM) mode provides exquisite specificity. A specific precursor ion (the mass of the 17-OHP molecule) is selected and fragmented, and then only a specific product ion is monitored.[5] This precursor-product transition is unique to 17-OHP, ensuring that only the target analyte is quantified.

Step-by-Step Methodology:

-

Sample Preparation:

-

Pipette 100 µL of serum, calibrator, or quality control sample into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (e.g., 75 nmol/L 17-OHP-¹³C₃).[7]

-

Vortex to mix.

-

-

Extraction (LLE Example):

-

Add 1 mL of methyl t-butyl ether (MTBE).[5]

-

Vortex vigorously for 1 minute to extract the steroids into the organic layer.

-

Centrifuge at 4000 g for 5 minutes to separate the layers.[7]

-

Freeze the aqueous (bottom) layer and decant the organic (top) layer into a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen gas.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of a water/methanol (1:1) solution.[5]

-

Vortex to ensure the analyte is fully dissolved.

-

-

LC-MS/MS Analysis:

-

Inject 10-20 µL of the reconstituted sample onto the LC-MS/MS system.

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[5]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Run a gradient elution to separate analytes.

-

-

Mass Spectrometry:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[5]

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Monitor specific precursor → product ion transitions for both 17-OHP and its internal standard.

-

-

Caption: A typical experimental workflow for 17-OHP quantification by LC-MS/MS.

| Parameter | Typical Value | Significance |

| Limit of Quantitation (LOQ) | 5.0 - 10.0 ng/mL (in dried blood spots) | The lowest concentration that can be reliably measured.[17] |

| Linearity (R²) | > 0.999 | Demonstrates a proportional response across a range of concentrations.[17] |

| Intra-day Precision (%CV) | < 12% | Measures the reproducibility of results within the same day/run.[17][18] |

| Accuracy / Recovery | 83 - 102% | Shows how close the measured value is to the true value.[17] |

| Table 2: Typical Performance Characteristics of LC-MS/MS Methods for 17-OHP Quantification. |

Synthesis and Drug Development Perspectives

While 17-OHP itself is an intermediate, its synthetic derivatives have been explored for therapeutic use. The most notable example is 17α-hydroxyprogesterone caproate (17-OHPC) . For years, 17-OHPC was used as a pharmaceutical agent to reduce the risk of recurrent preterm birth in high-risk pregnant women.[3] However, its journey serves as a critical case study in drug development. After initial promising results, a large-scale confirmatory clinical trial (the PROLONG study) failed to show a significant benefit.[3] This led to the formal withdrawal of 17-OHPC from the U.S. market in 2023 for this indication, highlighting the rigorous validation required for therapeutic agents.[3]

From a chemical synthesis perspective, 17-hydroxylated steroids are also valuable starting materials for the production of more complex corticosteroids, such as prednisolone.[19] Furthermore, the synthesis of radiolabeled versions, like [3α-³H] 17α-hydroxypregnenolone, is essential for conducting detailed metabolic and biochemical research.[20]

Conclusion

From its origins as a simple node in the complex web of steroidogenesis, 17α-hydroxyprogesterone has evolved into an indispensable tool in clinical diagnostics and endocrine research. Its accurate measurement, now perfected by LC-MS/MS technology, is fundamental to newborn screening programs and the lifelong management of individuals with Congenital Adrenal Hyperplasia. The ongoing exploration of its utility as a non-invasive biomarker for intratesticular testosterone further underscores its clinical relevance. For researchers and drug development professionals, understanding the biochemistry, clinical significance, and analytical nuances of 17-OHP is essential for advancing the diagnosis of endocrine disorders and exploring new therapeutic frontiers.

References

- Thermo Fisher Scientific. (n.d.). High-Throughput LC-MS/MS Quantification of 17-Hydroxyprogesterone (17-OHP) in Human Blood Serum for Clinical Research Purposes.

-

Dos Santos, V. M. R., et al. (2018). Metabolic and endocrine connections of 17-hydroxypregnenolone in polycystic ovary syndrome women. Archives of Endocrinology and Metabolism. Available from: [Link]

-

Bílek, R., et al. (2007). Determination of 17alpha-hydroxypregnenolone sulfate and its application in diagnostics. Physiological Research. Available from: [Link]

-

FooDB. (2015). Showing Compound 17-α-hydroxypregnenolone (FDB030278). Available from: [Link]

-

Guo, L., et al. (2019). Liquid chromatography-tandem mass spectrometry analysis of 17-hydroxyprogesterone in dried blood spots revealed matrix effect on immunoassay. Analytical and Bioanalytical Chemistry. Available from: [Link]

-

Wudy, S. A., et al. (2000). Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry. Hormone Research. Available from: [Link]

-

Rupa Health. (n.d.). 17-Hydroxyprogesterone. Available from: [Link]

-

Mouzannar, A., et al. (2019). Using 17-OHP as Serum Biomarker to Monitor Therapy in Patients With Hypogonadotropic Hypogonadism. Reviews in Urology. Available from: [Link]

-

Auchus, R. J., & Geller, D. H. (1998). The 17,20-lyase activity of cytochrome P450c17 from human fetal testis favors the delta5 steroidogenic pathway. The Journal of Clinical Endocrinology and Metabolism. Available from: [Link]

-

Mouzannar, A., et al. (2019). Using 17-OHP as Serum Biomarker to Monitor Therapy in Patients With Hypogonadotropic Hypogonadism. Reviews in Urology. Available from: [Link]

-

Gholivand, M. B., et al. (2024). Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology. Scientific Reports. Available from: [Link]

-

Pompon, D., et al. (1995). Pregnenolone metabolized to 17alpha-hydroxyprogesterone in yeast: biochemical analysis of a metabolic pathway. The Journal of Steroid Biochemistry and Molecular Biology. Available from: [Link]

-

Waters Corporation. (n.d.). Analysis of 17-Hydroxyprogesterone in Serum for Clinical Research. Available from: [Link]

-

Zha, G., et al. (2014). Synthesis of [3α-(3) H] 17α-hydroxy pregnenolone and [3α-(3) H] pregnenolone. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]

-

Nanovskaya, T. N., et al. (2012). Metabolism of 17-Alpha-Hydroxyprogesterone Caproate by Human Placental Mitochondria. Journal of Clinical Pharmacology. Available from: [Link]

-

Huy, L. D., et al. (2013). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. Vietnam Journal of Chemistry. Available from: [Link]

-

Caritis, S. N., et al. (2009). Metabolism of 17α-Hydroxyprogesterone Caproate, an Agent for Preventing Preterm Birth, by Fetal Hepatocytes. Drug Metabolism and Disposition. Available from: [Link]

-

Wallace, A. M. (2014). 17-Hydroxyprogesterone in children, adolescents and adults. Annals of Clinical Biochemistry. Available from: [Link]

-

MedlinePlus. (2023). 17-Hydroxyprogesterone (17-OHP) Test. Available from: [Link]

-

Ramasamy, R., et al. (2020). Serum 17-Hydroxyprogesterone is a Potential Biomarker for Evaluating Intratesticular Testosterone. The Journal of Urology. Available from: [Link]

-

Nascimento, B., et al. (2020). Association of aging and obesity with decreased 17-hydroxyprogesterone, a serum biomarker of intratesticular testosterone. International Journal of Impotence Research. Available from: [Link]

-

Dr. Oracle. (2025). What is the significance of 17-hydroxyprogesterone (17-OHP)?. Available from: [Link]

- Google Patents. (2012). Process for the preparation of 17-desoxy-corticosteroids.

-

ResearchGate. (2020). Serum 17-Hydroxyprogesterone is a Potential Biomarker for Evaluating Intratesticular Testosterone | Request PDF. Available from: [Link]

-

Medscape. (2025). 17-Hydroxyprogesterone, Serum: Reference Range, Collection and Panels, Background. Available from: [Link]

-

At-Taras, E., & New, M. I. (2025). 17-Hydroxylase Deficiency. In: StatPearls [Internet]. Available from: [Link]

-

Medscape. (2025). 17-Hydroxylase Deficiency Syndrome: Background, Pathophysiology, Etiology. Available from: [Link]

Sources

- 1. 17-Hydroxyprogesterone in children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]

- 3. 17-Hydroxyprogesterone, Serum: Reference Range, Collection and Panels, Background [emedicine.medscape.com]

- 4. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. The 17, 20-lyase activity of cytochrome p450c17 from human fetal testis favors the delta5 steroidogenic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. droracle.ai [droracle.ai]

- 9. Using 17-OHP as Serum Biomarker to Monitor Therapy in Patients With Hypogonadotropic Hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serum 17-Hydroxyprogesterone is a Potential Biomarker for Evaluating Intratesticular Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Using 17-OHP as Serum Biomarker to Monitor Therapy in Patients With Hypogonadotropic Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Association of aging and obesity with decreased 17-hydroxyprogesterone, a serum biomarker of intratesticular testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 17-Hydroxylase Deficiency Syndrome: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 15. 17-Hydroxylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Metabolic and endocrine connections of 17-hydroxypregnenolone in polycystic ovary syndrome women - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Liquid chromatography-tandem mass spectrometry analysis of 17-hydroxyprogesterone in dried blood spots revealed matrix effect on immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. vjs.ac.vn [vjs.ac.vn]

- 20. Synthesis of [3α-(3) H] 17α-hydroxy pregnenolone and [3α-(3) H] pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Enzymatic Role of CYP17A1: A Mechanistic Deep Dive into 17-Hydroxypregnenolone Conversion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: CYP17A1 as a Critical Juncture in Steroidogenesis

Cytochrome P450 17A1 (CYP17A1), a bifunctional enzyme located in the endoplasmic reticulum, represents a pivotal control point in the biosynthesis of steroid hormones.[1][2] This enzyme is crucial for the production of glucocorticoids and sex hormones, making it a key therapeutic target for diseases such as prostate and breast cancer.[1][3][4] CYP17A1 catalyzes two distinct reactions: a 17α-hydroxylase activity and a subsequent 17,20-lyase activity.[2] This guide provides a detailed exploration of the mechanism of action of CYP17A1 on its substrate, 17-hydroxypregnenolone, with a focus on the intricacies of its dual catalytic functions, the critical allosteric regulation by cytochrome b5, and the experimental methodologies used to investigate its activity.

The Catalytic Machinery of CYP17A1: A Tale of Two Reactions

CYP17A1's action on pregnenolone and its hydroxylated product, 17-hydroxypregnenolone, is a cornerstone of androgen biosynthesis. The enzyme first hydroxylates pregnenolone at the C17 position to form 17-hydroxypregnenolone.[5][6] Subsequently, in a distinct lyase reaction, CYP17A1 cleaves the C17-C20 bond of 17-hydroxypregnenolone to produce dehydroepiandrosterone (DHEA), a key precursor to androgens.[2][7][8]

The catalytic cycle for the 17α-hydroxylase reaction follows the canonical P450 mechanism, involving a highly reactive ferryl-oxo intermediate (Compound I) that abstracts a hydrogen atom from the substrate, followed by oxygen rebound.[1][9][10] The mechanism of the 17,20-lyase reaction, however, is more complex and has been a subject of considerable debate. Current evidence suggests that it may proceed through either a Compound I-mediated pathway or via a ferric peroxoanion intermediate.[1][9][11] The latter would involve a direct nucleophilic attack on the 17-hydroxylated steroid.[1]

Caption: Dual enzymatic activity of CYP17A1 in androgen biosynthesis.

Allosteric Regulation by Cytochrome b5: A Selective Boost for Lyase Activity

While the 17α-hydroxylase activity of CYP17A1 is largely independent of other proteins, the 17,20-lyase activity is significantly enhanced by the presence of cytochrome b5 (cyt b5).[1][8][12][13] The precise mechanism of this enhancement has been a topic of extensive research, with evidence pointing towards an allosteric regulatory role rather than direct electron donation.[1][6][14][15]

The binding of cyt b5 to CYP17A1 is thought to induce a conformational change in the active site of CYP17A1.[1] This conformational shift is substrate-dependent and appears to optimize the orientation of 17-hydroxypregnenolone for the C-C bond cleavage, thereby favoring the lyase reaction.[1][14][15] Specifically, for 17-hydroxyprogesterone, cyt b5 binding reorients a hydrogen bond, a configuration that is already present for 17-hydroxypregnenolone even without cyt b5.[14][15] This allosteric modulation is crucial for the efficient production of androgens.[13]

Caption: Allosteric regulation of CYP17A1 lyase activity by cytochrome b5.

Substrate Specificity and Structural Insights

X-ray crystallography studies have provided valuable insights into the structural basis of CYP17A1's dual activity and substrate specificity.[5] All steroid substrates bind in a similar orientation, with the steroid nucleus rising at an approximately 60° angle relative to the heme plane.[5] The hydroxylase substrates, pregnenolone and progesterone, form a hydrogen bond with Asn202, positioning them for 17α-hydroxylation.[5]

The specificity of the subsequent lyase reaction appears to be governed by the precise positioning of the 17-hydroxylated substrate relative to the catalytic iron.[5] While 17α-hydroxyprogesterone is observed further from the heme, 17α-hydroxypregnenolone can adopt a conformation closer to the heme, which is more favorable for the lyase reaction.[5][16] This subtle difference in binding orientation likely explains the higher lyase efficiency with 17α-hydroxypregnenolone as the substrate.[17][18]

Quantitative Analysis of CYP17A1 Activity

The enzymatic efficiency of CYP17A1's dual reactions can be quantified through steady-state kinetic analysis. The following table summarizes representative kinetic parameters for the conversion of pregnenolone and 17-hydroxypregnenolone.

| Substrate | Reaction | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) |

| Pregnenolone | 17α-hydroxylation | ~0.4 | ~12.5 | ~31.3 |

| 17-Hydroxypregnenolone | 17,20-lyase | ~0.5 | ~1.5 | ~3.0 |

Note: These values are approximations derived from multiple sources and can vary depending on the experimental conditions, such as the reconstitution system and the presence of cytochrome b5.[5] The catalytic efficiency (kcat/Km) for pregnenolone 17-hydroxylation is significantly higher than that for the 17,20-lyase reaction with 17-hydroxypregnenolone.[5]

Experimental Protocols for Assessing CYP17A1 Activity

The investigation of CYP17A1's mechanism and the screening of potential inhibitors rely on robust in vitro and cell-based assays.

In Vitro Reconstitution Assay

This method involves the purification of recombinant CYP17A1, cytochrome P450 reductase (CPR), and cytochrome b5, followed by their reconstitution into a lipid environment, such as liposomes or nanodiscs.[8] This system allows for the precise control of reaction components and is ideal for detailed mechanistic studies.

Step-by-Step Methodology:

-

Protein Expression and Purification: Express human CYP17A1, CPR, and cyt b5 in a suitable system (e.g., E. coli or insect cells) and purify to homogeneity.

-

Reconstitution: Incorporate the purified proteins into phospholipid vesicles (liposomes) or nanodiscs at a defined molar ratio (e.g., 1:2:2 for CYP17A1:CPR:cyt b5).

-

Reaction Initiation: Initiate the reaction by adding the substrate (e.g., radiolabeled [3H]-17-hydroxypregnenolone) and NADPH to the reconstituted system in a buffered solution at 37°C.

-

Reaction Quenching and Extraction: Stop the reaction after a defined time by adding a strong acid or organic solvent. Extract the steroids using an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Separate the substrate and products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[19]

-

Quantification: Quantify the amount of product formed using liquid scintillation counting (for radiolabeled substrates) or mass spectrometry.

Caption: Workflow for an in vitro reconstituted CYP17A1 activity assay.

Cell-Based Assay using H295R Cells

The human adrenocortical carcinoma cell line H295R is a widely used model for studying steroidogenesis as it expresses the key enzymes, including CYP17A1.[20] This assay format provides a more physiologically relevant context for evaluating the activity of CYP17A1 and the effects of inhibitors.

Step-by-Step Methodology:

-

Cell Culture: Culture H295R cells in appropriate media until they reach the desired confluency.

-

Treatment: Treat the cells with the test compound (e.g., a potential CYP17A1 inhibitor) for a specified duration.

-

Substrate Addition: Add a known concentration of substrate (e.g., 17-hydroxypregnenolone) to the cell culture medium.

-

Incubation: Incubate the cells for a defined period to allow for steroid metabolism.

-

Steroid Extraction: Collect the cell culture medium and extract the steroids.

-

Analysis: Analyze the steroid profile using LC-MS/MS or specific immunoassays to quantify the levels of substrate and products.

Therapeutic Inhibition of CYP17A1

The critical role of CYP17A1 in androgen production has made it a prime target for the treatment of castration-resistant prostate cancer.[4][21] Inhibitors of CYP17A1, such as abiraterone acetate, effectively block the production of androgens that fuel tumor growth.[3][4][22] These inhibitors can be classified based on their selectivity for the hydroxylase and lyase activities.[4][21][23] Non-selective inhibitors that block both functions necessitate co-administration with a glucocorticoid to prevent adrenal insufficiency.[4][21]

Conclusion

The mechanism of action of CYP17A1 on 17-hydroxypregnenolone is a sophisticated process involving a dual catalytic cycle and fine-tuned allosteric regulation. A thorough understanding of this mechanism, from the chemical reactions in the active site to the influence of protein-protein interactions, is paramount for the development of novel and more selective therapeutic agents targeting the steroidogenic pathway. The experimental protocols outlined in this guide provide a framework for researchers to further unravel the complexities of this vital enzyme and to advance the discovery of next-generation CYP17A1 inhibitors.

References

-

- PubMed

-

- NIH

-

- PubMed

-

- ACS Publications

-

- PubMed

-

- PubMed

-

- Wikipedia

-

- NIH

-

- NIH

-

- NIH

-

- Santa Cruz Biotechnology

-

- PubMed

-

- Illinois Experts

-

- ResearchGate

-

- Monash University

-

- NIH

-

- Wikipedia

-

- MDPI

-

- ResearchGate

-

- ACS Publications

-

- NIH

-

- OSTI.GOV

-

- Wikiwand

-

- NIH

-

- NIH

-

- ACS Publications

-

- NIH

-

- Semantic Scholar

-

- ResearchGate

-

- NCBI

-

- NIH

-

- PubMed Central

-

- Benchchem

-

- Taylor & Francis

-

- ResearchGate

Sources

- 1. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP17A1 - Wikipedia [en.wikipedia.org]

- 3. [CYP17A1 inhibitors in prostate cancer: mechanisms of action independent of the androgenic pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Structures of Human Steroidogenic Cytochrome P450 17A1 with Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate-Specific Allosteric Effects on the Enhancement of CYP17A1 Lyase Efficiency by Cytochrome b5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Cytochrome P450 17A1-Catalyzed Hydroxylase and Lyase Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. Mechanism of 17α,20-Lyase and New Hydroxylation Reactions of Human Cytochrome P450 17A1: 18O LABELING AND OXYGEN SURROGATE EVIDENCE FOR A ROLE OF A PERFERRYL OXYGEN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of cytochrome b5 in the modulation of the enzymatic activities of cytochrome P450 17α-hydroxylase/17,20-lyase (P450 17A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence that cytochrome b5 acts as a redox donor in CYP17A1 mediated androgen synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substrate-Specific Allosteric Effects on the Enhancement of CYP17A1 Lyase Efficiency by Cytochrome b5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]